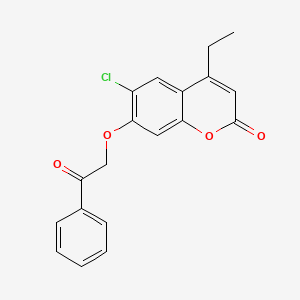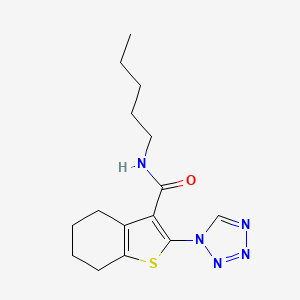
N-(5-chloro-2-methoxyphenyl)-2-(propan-2-ylsulfanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(propan-2-ylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 5-chloro-2-methoxyphenyl group and a propan-2-ylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(propan-2-ylsulfanyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 2-(propan-2-ylsulfanyl)benzoic acid.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between the amine group of 5-chloro-2-methoxyaniline and the carboxylic acid group of 2-(propan-2-ylsulfanyl)benzoic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(propan-2-ylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMF, DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-(propan-2-ylsulfanyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(propan-2-ylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
N-(5-chloro-2-methoxyphenyl)-2-(propan-2-ylsulfanyl)benzamide can be compared with other similar compounds, such as:
N-(5-chloro-2-methoxyphenyl)-2-(methylsulfanyl)benzamide: Similar structure but with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.
N-(5-chloro-2-methoxyphenyl)-2-(ethylsulfanyl)benzamide: Similar structure but with an ethylsulfanyl group instead of a propan-2-ylsulfanyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C17H18ClNO2S |
|---|---|
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-propan-2-ylsulfanylbenzamide |
InChI |
InChI=1S/C17H18ClNO2S/c1-11(2)22-16-7-5-4-6-13(16)17(20)19-14-10-12(18)8-9-15(14)21-3/h4-11H,1-3H3,(H,19,20) |
Clave InChI |
HVVSEUFUXGUYBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11158042.png)
![7-[(2,6-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11158049.png)
![3,4,8-trimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11158056.png)
![1-[(3-fluorophenyl)carbonyl]-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11158057.png)
![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(3-methoxyphenyl)acetamide](/img/structure/B11158070.png)

![3-(4-chlorophenyl)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one](/img/structure/B11158088.png)
![1-(4-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B11158092.png)
![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzamide](/img/structure/B11158093.png)
![9-(4-ethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11158095.png)

![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine](/img/structure/B11158109.png)

![Methyl 2-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B11158116.png)
